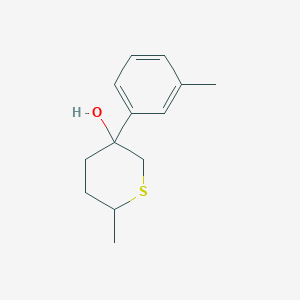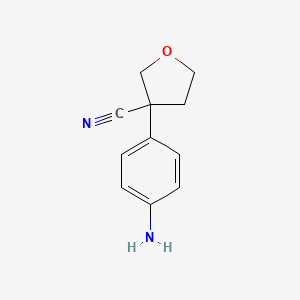
5-Bromo-2-(4-fluorophenyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-fluorophenyl)-4-methylpyridine: is a heterocyclic aromatic compound that contains a bromine atom, a fluorophenyl group, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-fluorophenyl)-4-methylpyridine typically involves the bromination of 2-(4-fluorophenyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(4-fluorophenyl)-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different properties and applications.
Common Reagents and Conditions:
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives such as pyridine N-oxides or other oxygenated compounds.
Reduction Reactions:
Scientific Research Applications
Chemistry: 5-Bromo-2-(4-fluorophenyl)-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: This compound shares structural similarities with 5-Bromo-2-(4-fluorophenyl)-4-methylpyridine but has different functional groups and properties.
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Another compound with a similar bromine and fluorophenyl substitution pattern but with a thiophene ring instead of a pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties make it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9BrFN |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-4-methylpyridine |
InChI |
InChI=1S/C12H9BrFN/c1-8-6-12(15-7-11(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI Key |
PQFRUMJHCNZCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



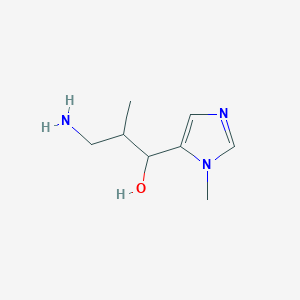
![3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13213881.png)
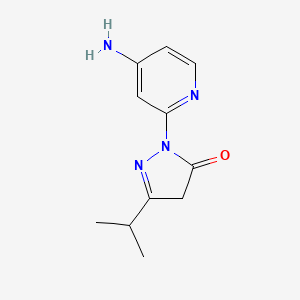
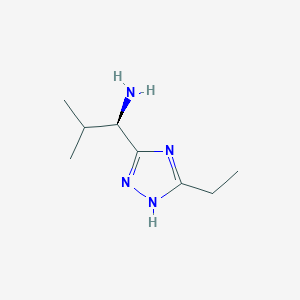
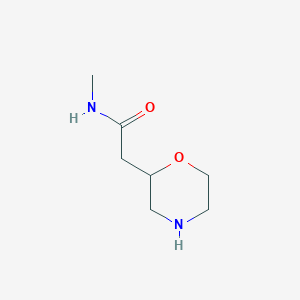

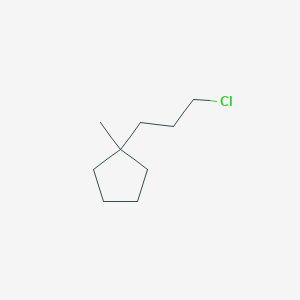

![2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride](/img/structure/B13213948.png)
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B13213956.png)
